molecular formula C10H6ClNO4S B3032697 Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- CAS No. 36898-42-7

Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-

Cat. No.: B3032697
CAS No.: 36898-42-7
M. Wt: 271.68 g/mol
InChI Key: COLZNHMZLVPQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, is a specialized benzenesulfonyl chloride derivative featuring a 2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl substituent at the para position of the benzene ring. This compound belongs to a class of sulfonyl chlorides widely utilized as intermediates in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and sulfones . The pyrrolidine-dione (succinimide-like) substituent introduces significant electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group. Such properties make it valuable in pharmaceutical and agrochemical applications, where controlled reactivity and functional group compatibility are critical.

Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLZNHMZLVPQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068010
Record name Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36898-42-7
Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36898-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036898427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Benzenesulfonyl chloride derivatives, particularly those containing pyrrole rings, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- , examining its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzenesulfonyl group attached to a pyrrole derivative. The pyrrole ring contributes to various biological activities, including anticancer and antioxidant properties. The molecular structure can be represented as follows:

C10H8ClN2O3S\text{C}_{10}\text{H}_{8}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with appropriate pyrrole derivatives under controlled conditions. For instance, the introduction of substituents on the pyrrole ring can significantly influence the biological activity of the resulting compounds.

Anticancer Activity

Research has demonstrated that certain benzenesulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the anticancer activity of synthesized compounds against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. Key findings include:

  • Compound Efficacy : Among the tested derivatives, some demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Mechanism of Action : The most active compounds were found to induce apoptosis in cancer cells, as confirmed by flow cytometry and caspase activation assays .

Antioxidant Activity

Antioxidant properties were assessed using lipid peroxidation (LPO) assays and 7-ethoxyresorufin O-deethylase (EROD) assays. The results indicated that:

  • Free Radical Scavenging : Compounds exhibited significant inhibition of lipid peroxidation compared to standard antioxidants like butylated hydroxytoluene (BHT).
  • Molecular Docking Studies : Docking studies revealed strong interactions with Human NAD[P]H-Quinone oxidoreductase 1 (NQO1), suggesting a mechanism for their antioxidant activity .

Study 1: Anticancer Evaluation

A recent study synthesized several derivatives of benzenesulfonamide and evaluated their cytotoxicity against human tumor cell lines. The most promising compound showed an IC50 value of 10 µM against MCF-7 cells and was further analyzed for its apoptosis-inducing properties.

CompoundCell LineIC50 (µM)Mechanism
28HeLa15Apoptosis induction
29HCT-11612Caspase activation
30MCF-710ROS generation

Study 2: Antioxidant Properties

Another investigation focused on antioxidant activities using LPO assays. The most effective compound exhibited an inhibition value significantly higher than the control.

CompoundLPO Inhibition (nmol/mg/min)
5j3.73
Control0.85

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents
Recent studies have highlighted the potential of benzenesulfonamide derivatives, including those containing pyrrole moieties, as promising anticancer agents. For instance, compounds synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides have shown significant cytotoxicity against various human cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). One notable compound exhibited IC50 values of 3 µM against HCT-116 cells, indicating potent anticancer activity .

Mechanism of Action
The mechanism of action for these compounds often involves inducing apoptosis in cancer cells. This has been confirmed through assays measuring phosphatidylserine translocation and caspase activation. The structure-activity relationship (SAR) studies have also provided insights into how modifications to the benzenesulfonamide structure can enhance its anticancer properties .

Synthetic Methodologies

Improved Synthesis Techniques
The synthesis of benzenesulfonyl derivatives has been optimized to enhance yield and reduce environmental impact. For example, an improved synthetic route for N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine has been developed that minimizes the use of heavy metals and reduces the number of purification steps required . This method demonstrates a more efficient approach to producing pharmaceutical intermediates.

Pyrrole Derivatives
Pyrrole-containing compounds are increasingly recognized for their versatility in medicinal chemistry. Recent advancements have focused on synthesizing novel pyrrole derivatives that exhibit biological activity against various diseases. These derivatives often incorporate benzenesulfonyl groups to enhance solubility and bioactivity .

Agrochemical Applications

Pesticide Development
Benzenesulfonyl chloride derivatives are also utilized in the development of agrochemicals. Their ability to act as intermediates in the synthesis of herbicides and insecticides makes them valuable in agricultural applications. The incorporation of pyrrole structures into these compounds can improve their effectiveness and reduce toxicity to non-target organisms .

Case Studies

Study Compound Activity Cell Line IC50 (µM)
Compound 28AnticancerHCT-1163
Compound 28AnticancerMCF-75
Compound 28AnticancerHeLa7
BOPSynthesisN/AN/A

Comparison with Similar Compounds

Key Findings:

Electrophilicity and Solvolysis : The target compound’s pyrrolidine-dione group confers electron-withdrawing effects comparable to nitro groups (as in p-nitrobenzenesulfonyl chloride), promoting SN2 mechanisms in solvolysis. However, its cyclic structure may sterically hinder nucleophilic attack relative to linear substituents like nitro .

Fluorinated Derivatives : Perfluoroalkyl-substituted benzenesulfonyl chlorides (e.g., [25444-35-3]) exhibit enhanced lipophilicity and stability, making them suitable for industrial applications like fluorosurfactants. Their reactivity in polar solvents is reduced compared to the target compound due to fluorine’s inductive effects .

Styrenesulfonyl Chlorides : The trans-β-styrenesulfonyl chloride’s vinyl group introduces conjugation effects, leading to solvent-dependent reactivity. Its kinetic isotope effects (kH2O/kD2O = 1.46) suggest a transition state with partial proton transfer, contrasting with the target compound’s solvent-insensitive SN2 pathway .

Mechanistic and Kinetic Insights

  • Grunwald-Winstein Analysis : Studies on benzenesulfonyl chlorides, including the target compound, fit the extended Grunwald-Winstein equation, indicating dual dependence on solvent nucleophilicity (m) and ionizing power (l). For example, p-nitrobenzenesulfonyl chloride shows m = 0.72 and l = 0.55, while the target compound likely exhibits higher m values due to its stronger electron-withdrawing substituent .
  • Reaction Rates: Fluorinated derivatives demonstrate slower solvolysis rates in aqueous solvents due to reduced accessibility of the sulfonyl chloride group, whereas the target compound and nitro-substituted analogs react faster in nucleophilic media like methanol-water mixtures .

Q & A

Q. What are the common synthetic routes for preparing 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonyl chloride, and what key intermediates are involved?

The compound is typically synthesized via sulfonation and chlorination steps. A representative method involves reacting a substituted benzene precursor (e.g., 4-aminobenzenesulfonic acid) with chlorosulfonic acid to form the sulfonyl chloride group, followed by coupling with a dihydrodioxopyrrole moiety under controlled conditions. Temperature and stoichiometry are critical: for example, chlorosulfonic acid is added slowly to prevent runaway reactions, and the reaction is maintained at 60°C for optimal yield . Key intermediates include sulfonic acid derivatives and activated pyrrole precursors.

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to its acute toxicity (H314, H318, H302, H371), stringent safety protocols are required:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of vapors or dust.
  • Storage: Keep in a locked, cool, dry area away from oxidizers and ignition sources.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • Spectroscopy: 1^1H/13^13C NMR to confirm the presence of the dihydrodioxopyrrole ring and sulfonyl chloride group.
  • Chromatography: HPLC or GC-MS to assess purity (>95% is typical for synthetic batches).
  • Elemental Analysis: Verify empirical formula (C10_{10}H6_6ClNO4_4S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data observed during derivatization reactions (e.g., unexpected side products)?

Contradictions often arise from competing reactions (e.g., hydrolysis of the sulfonyl chloride group or pyrrole ring oxidation). Mitigation strategies:

  • Controlled Solvent Systems: Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis.
  • Reaction Monitoring: Employ in-situ FTIR or LC-MS to track intermediate formation.
  • Computational Modeling: DFT calculations predict electronic effects of substituents on reactivity .

Q. What experimental parameters optimize the yield of sulfonamide derivatives synthesized from this compound?

Key factors include:

  • Temperature: 0–5°C for amine coupling to suppress side reactions.
  • Catalysis: DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation.
  • Stoichiometry: A 1.2:1 molar ratio of amine to sulfonyl chloride ensures complete conversion .

Q. How does the electron-withdrawing dihydrodioxopyrrole group influence the compound’s stability and reactivity?

The dihydrodioxopyrrole moiety enhances electrophilicity at the sulfonyl chloride group, making it more reactive toward nucleophiles (e.g., amines, alcohols). However, it also increases susceptibility to hydrolysis under humid conditions. Stability studies show decomposition above 60°C, necessitating low-temperature storage .

Q. What strategies are effective for analyzing decomposition products under varying environmental conditions?

  • Accelerated Stability Testing: Expose the compound to heat (40–60°C), UV light, or humidity, then analyze via GC-MS or LC-QTOF.
  • Hazardous Byproducts: Sulfur oxides (SOx_x) and chlorinated compounds are common; mitigate via neutralization traps during reactions .

Methodological Guidance for Data Interpretation

Q. How should researchers interpret conflicting toxicity data between in vitro and in vivo models?

Discrepancies may arise from metabolic differences (e.g., hepatic activation in vivo). Recommendations:

  • Tiered Testing: Start with in vitro assays (e.g., Ames test for mutagenicity), then proceed to rodent models.
  • Dose-Response Analysis: Compare LD50_{50} values (e.g., 1960 mg/kg in rats ) with cell viability IC50_{50} data to assess relevance .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase or other sulfonamide-targeted enzymes.
  • MD Simulations: GROMACS for studying stability of ligand-protein complexes over time .

Tables for Key Data

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point14–16°C
Boiling Point252°C (decomposes)
logP (n-octanol/water)2.94
Solubility in WaterInsoluble

Table 2: Toxicity Profile

EndpointValueSource
Oral LD50_{50} (rat)1960 mg/kg
Skin IrritationCategory 1 (Severe)
Ocular ToxicityCategory 1 (Irreversible)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.